molecular formula C18H14N2O3S B2437868 N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-03-4

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2437868
CAS No.: 864938-03-4
M. Wt: 338.38
InChI Key: WXENNJFPZHMJRH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to a dihydrodioxine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

The compound, also known as N-[3-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, some benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when it binds to the DprE1 enzyme, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of M. tuberculosis . When it interacts with COX-1 and COX-2 enzymes, it inhibits their activity, reducing the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis, leading to the bacterium’s death . By inhibiting COX-1 and COX-2 enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation .

Result of Action

The compound’s action results in molecular and cellular effects. By inhibiting DprE1, it causes the death of M. tuberculosis . By inhibiting COX-1 and COX-2, it reduces inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Ring: The benzothiazole intermediate is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of Dihydrodioxine Carboxamide: The final step involves the formation of the dihydrodioxine ring and the carboxamide group. This can be achieved through a cyclization reaction involving a diol and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers study the compound’s interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Similar structure but lacks the dihydrodioxine ring.

    N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: Contains a piperidine ring instead of the dihydrodioxine ring.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide: Contains a morpholine ring instead of the dihydrodioxine ring.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the dihydrodioxine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(15-11-22-8-9-23-15)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-16(14)24-18/h1-7,10-11H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXENNJFPZHMJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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